

# FDKP vs. Lactose: A Comparative Guide to Dry Powder Inhaler Carriers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Fumaryl diketopiperazine |           |
| Cat. No.:            | B3246239                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable carrier is a critical determinant of the performance of a dry powder inhaler (DPI). The carrier not only facilitates the handling and metering of the potent active pharmaceutical ingredient (API) but also significantly influences its aerosolization and deposition in the lungs. For decades, lactose has been the go-to carrier in DPI formulations. However, innovative alternatives like **fumaryl diketopiperazine** (FDKP) have emerged, offering a different approach to pulmonary drug delivery. This guide provides an objective comparison of FDKP and lactose as carriers in DPIs, supported by experimental data, to aid researchers in making informed decisions during formulation development.

At a Glance: FDKP vs. Lactose



| Feature             | Fumaryl Diketopiperazine<br>(FDKP)                                                                                   | Lactose                                                                                                                    |  |
|---------------------|----------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|--|
| Mechanism           | Forms crystalline microparticles that carry the API. Dissolves at physiological pH in the lungs to release the drug. | Acts as a larger, inert carrier to which micronized API particles adhere. API detaches from the carrier during inhalation. |  |
| Particle Properties | Typically forms particles with a median diameter of 2-2.5 μm.                                                        | A range of particle sizes are used, often with a larger median diameter, and can be engineered for specific properties.    |  |
| Primary Application | Primarily used for systemic delivery of biologics, notably insulin.                                                  | Widely used for both local and systemic delivery of a broad range of small molecules and biologics.                        |  |
| Material Origin     | Synthetic molecule.                                                                                                  | Derived from milk.                                                                                                         |  |

### Performance Data: A Tale of Two Carriers

Direct head-to-head comparative studies of FDKP and lactose with the same API are not readily available in published literature. FDKP's primary application has been in the systemic delivery of peptides, most notably as the core of the Technosphere® technology for inhaled insulin. Lactose, on the other hand, is a versatile carrier used with a wide array of APIs. The following tables summarize representative performance data for each carrier with different drug substances.

## Table 1: Aerodynamic Performance of FDKP-based Formulations



| Active<br>Pharmaceutica<br>I Ingredient | Emitted Dose<br>(ED) (%)                           | Fine Particle<br>Fraction (FPF)<br>(% of Emitted<br>Dose) | Mass Median<br>Aerodynamic<br>Diameter<br>(MMAD) (µm) | Citation(s) |
|-----------------------------------------|----------------------------------------------------|-----------------------------------------------------------|-------------------------------------------------------|-------------|
| Insulin                                 | Not Reported                                       | 50.2                                                      | 3.45 ± 0.13                                           | [1][2]      |
| Insulin<br>(Technosphere®)              | ~60 (of initial cartridge load delivered to lungs) | Not Reported                                              | 2-2.5 (particle<br>median<br>diameter)                | [1][3][4]   |

**Table 2: Aerodynamic Performance of Lactose-based** 

**Formulations** 

| Active<br>Pharmaceut<br>ical<br>Ingredient | Carrier<br>Properties                         | Emitted<br>Dose (ED)<br>(%) | Fine Particle Fraction (FPF) (% of Emitted Dose) | Mass Median Aerodynami c Diameter (MMAD) (µm) | Citation(s) |
|--------------------------------------------|-----------------------------------------------|-----------------------------|--------------------------------------------------|-----------------------------------------------|-------------|
| Salbutamol<br>Sulfate                      | Granulated<br>lactose (850-<br>1000 μm)       | Not Reported                | Slight<br>improvement                            | Not Reported                                  | [3][5]      |
| Budesonide                                 | Lactose<br>monohydrate<br>(various<br>grades) | Not Reported                | 11-22                                            | Not Reported                                  | [6]         |
| Salbutamol<br>Sulfate                      | Lactose<br>monohydrate<br>(various<br>grades) | Not Reported                | 17-44                                            | Not Reported                                  | [6]         |
| Monoclonal<br>Antibody<br>(IgG)            | Lactose/leuci<br>ne (60:40<br>w/w)            | Not Reported                | Optimal<br>levels                                | Not Reported                                  | [7]         |



### **Experimental Protocols**

Accurate and reproducible characterization of DPI formulations is paramount. The following are detailed methodologies for key experiments cited in the evaluation of FDKP and lactose-based DPIs.

## Powder Blending for Carrier-Based Formulations (Lactose)

Objective: To achieve a homogenous mixture of the micronized API and the lactose carrier.

#### Methodology:

- Accurately weigh the required amounts of the micronized API and lactose carrier.
- Pre-blend the powders by gentle tumbling in a sealed container for a defined period (e.g., 5-10 minutes) to reduce electrostatic charges.
- Transfer the pre-blended powder to a high-shear or low-shear blender.
- Blend the powder for a specified duration (e.g., 15-60 minutes) at a controlled speed. The blending time and speed are critical parameters that need to be optimized for each formulation.
- After blending, collect samples from different locations within the blender to assess for blend uniformity using a validated analytical method (e.g., HPLC).





Figure 1: Lactose-based DPI Blending Workflow

Click to download full resolution via product page

Figure 1: Lactose-based DPI Blending Workflow

# Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

Objective: To determine the particle size distribution of the aerosolized drug, which predicts its deposition site in the respiratory tract.

Methodology:



- Assemble the Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)
  according to the manufacturer's instructions. Coat the collection plates with a solution to
  prevent particle bounce.
- Connect the impactor to a vacuum pump through a flow meter and a critical flow controller.
- Calibrate the flow rate to achieve a specific pressure drop (e.g., 4 kPa) across the DPI device, simulating a patient's inhalation.
- Load a capsule or blister containing the DPI formulation into the appropriate inhaler device.
- Place the inhaler mouthpiece in a suitable adapter connected to the induction port of the impactor.
- Actuate the vacuum pump to draw air through the inhaler for a specified duration, aerosolizing the powder into the impactor.
- Disassemble the impactor and carefully wash each stage and the filter with a suitable solvent to recover the deposited drug.
- Quantify the amount of drug on each stage using a validated analytical method (e.g., HPLC).
- Calculate the Emitted Dose (ED), Mass Median Aerodynamic Diameter (MMAD), and Fine Particle Fraction (FPF) from the drug deposition data. The FPF is typically defined as the fraction of the emitted dose with an aerodynamic diameter less than 5 μm.





Figure 2: Cascade Impaction Experimental Workflow

Click to download full resolution via product page

Figure 2: Cascade Impaction Experimental Workflow

### **Discussion and Conclusion**



The choice between FDKP and lactose as a carrier for DPIs is not a matter of direct substitution but rather a strategic decision based on the API's properties and the desired therapeutic outcome.

FDKP represents a paradigm shift from the traditional carrier-based approach. By forming the drug-carrying microparticles themselves, FDKP-based formulations can achieve a high fine particle fraction with a narrow particle size distribution, which is particularly advantageous for systemic delivery of biologics where precise dosing to the deep lung is crucial. The rapid dissolution of FDKP particles at the lung's physiological pH allows for quick absorption of the API into the bloodstream.

Lactose, with its long history of safe use and versatility, remains the dominant carrier in the DPI market. The performance of lactose-based formulations is highly dependent on the physicochemical properties of the lactose itself, such as particle size, shape, and surface morphology. A significant body of research has been dedicated to engineering lactose particles to optimize drug-carrier adhesion and de-agglomeration, leading to improved aerosolization performance. The wide range of available lactose grades allows for the fine-tuning of formulations for a variety of APIs, including small molecules and, increasingly, biologics.

In conclusion, for the development of inhaled biologics requiring rapid systemic uptake, FDKP offers a compelling and proven platform. For a broader range of APIs, and where the formulation strategy involves a more traditional carrier-based approach, lactose provides a well-established, versatile, and customizable option. The selection process should be guided by a thorough understanding of the API's characteristics, the target product profile, and the specific advantages offered by each carrier system. Further direct comparative studies with a range of APIs would be invaluable to the scientific community in further elucidating the relative merits of these two distinct approaches to DPI formulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Lactose Engineering for Better Performance in Dry Powder Inhalers PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Granulated Lactose as a Carrier for DPI Formulations 1: Effect of Granule Size PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Carrier-Based Dry Powder Inhaler Performance: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dry Powders for Inhalation Containing Monoclonal Antibodies Made by Thin-Film Freeze-Drying | bioRxiv [biorxiv.org]
- To cite this document: BenchChem. [FDKP vs. Lactose: A Comparative Guide to Dry Powder Inhaler Carriers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3246239#benchmarking-fdkp-against-lactose-as-a-carrier-in-dpis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com